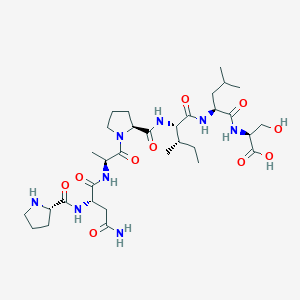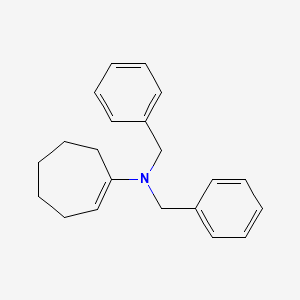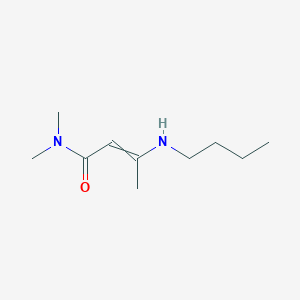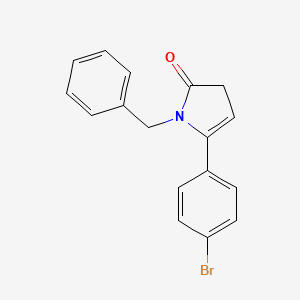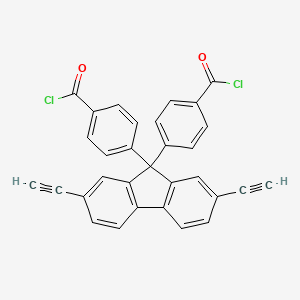
4,4'-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is a complex organic compound that features a fluorene core with ethynyl and benzoyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride typically involves multiple steps. One common method starts with the bromination of fluorene to obtain 2,7-dibromofluorene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with ethynyl derivatives to introduce the ethynyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The ethynyl groups can engage in coupling reactions with other alkynes or aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Lewis Acids: Such as aluminum chloride, used in Friedel-Crafts acylation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the benzoyl chloride groups can yield various substituted benzoyl derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Material Science: Employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride involves its ability to interact with various molecular targets through its functional groups. The ethynyl groups can participate in π-π stacking interactions, while the benzoyl chloride groups can form covalent bonds with nucleophiles. These interactions enable the compound to modulate the activity of specific molecular pathways, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene derivative used in organic electronics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used as a photoelectric material in OLEDs.
Uniqueness
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is unique due to its combination of ethynyl and benzoyl chloride functional groups, which provide a versatile platform for various chemical modifications and applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
823808-68-0 |
|---|---|
Molekularformel |
C31H16Cl2O2 |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
4-[9-(4-carbonochloridoylphenyl)-2,7-diethynylfluoren-9-yl]benzoyl chloride |
InChI |
InChI=1S/C31H16Cl2O2/c1-3-19-5-15-25-26-16-6-20(4-2)18-28(26)31(27(25)17-19,23-11-7-21(8-12-23)29(32)34)24-13-9-22(10-14-24)30(33)35/h1-2,5-18H |
InChI-Schlüssel |
YXTFEEWGJLBYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)C3=C(C2(C4=CC=C(C=C4)C(=O)Cl)C5=CC=C(C=C5)C(=O)Cl)C=C(C=C3)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
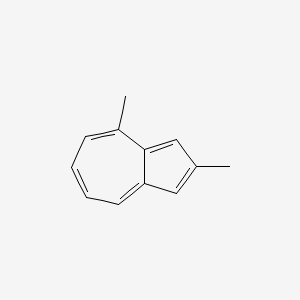
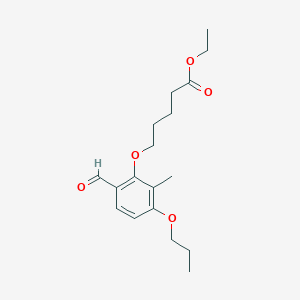
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)



![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
